1-(Piperidin-4-ylcarbonyl)piperidine-3-carboxamide hydrochloride
Overview
Description
“1-(Piperidin-4-ylcarbonyl)piperidine-3-carboxamide hydrochloride” is a chemical compound with an empirical formula of MFCD01580851 Cl.O=C (C1CCNCC1)N2CCCCC2 . Piperidines, the core structure in this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-ylcarbonyl)piperidine-3-carboxamide hydrochloride” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Serotonin Receptor Agonist
- A study by Sonda et al. (2003) involved the design and synthesis of benzamide derivatives, including 1-(Piperidin-4-ylcarbonyl)piperidine-3-carboxamide hydrochloride, as serotonin 4 receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating potential applications in gastrointestinal motility (Sonda et al., 2003).
Inhibitors of Soluble Epoxide Hydrolase
- Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which have potential applications in various disease models. The triazine heterocycle in these compounds was essential for high potency and selectivity (Thalji et al., 2013).
CGRP Receptor Antagonist
- Cann et al. (2012) developed a stereoselective synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist, which is structurally related to 1-(Piperidin-4-ylcarbonyl)piperidine-3-carboxamide hydrochloride. This compound has potential use in treating conditions influenced by CGRP (Cann et al., 2012).
Crystal and Molecular Structure
- Szafran et al. (2007) conducted a study on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, which is structurally similar to the compound . Understanding the crystal structure can aid in the development of new compounds with specific pharmacological properties (Szafran et al., 2007).
Rho Kinase Inhibitor
- A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, another structurally similar compound, was developed for treating central nervous system disorders. Such processes are critical in the large-scale production of therapeutically relevant compounds (Wei et al., 2016).
Anti-Acetylcholinesterase Activity
- Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase (anti-AChE) activity. Such activity is crucial in the development of drugs for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
properties
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9;/h9-10,14H,1-8H2,(H2,13,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHDIBYDUNWPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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